2-(3,4-Difluorobenzoyl)-5-methylpyridine
Overview
Description
2-(3,4-Difluorobenzoyl)-5-methylpyridine is an organic compound that belongs to the class of benzoylpyridines. This compound features a benzoyl group substituted with two fluorine atoms at the 3 and 4 positions, attached to a pyridine ring that has a methyl group at the 5 position. The presence of fluorine atoms in the benzoyl group can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorobenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 3,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorobenzoyl)-5-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzoylpyridines with various functional groups replacing the fluorine atoms.
Oxidation: 2-(3,4-Difluorobenzoyl)-5-carboxypyridine.
Reduction: 2-(3,4-Difluorophenyl)-5-methylpyridin-1-ol.
Scientific Research Applications
2-(3,4-Difluorobenzoyl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorobenzoyl)-5-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds or van der Waals interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorobenzoyl)pyridine
- 2-(3,4-Difluorobenzoyl)-4-methylpyridine
- 2-(3,4-Difluorobenzoyl)-6-methylpyridine
Uniqueness
2-(3,4-Difluorobenzoyl)-5-methylpyridine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms also imparts distinct electronic properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-2-5-12(16-7-8)13(17)9-3-4-10(14)11(15)6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEMIRCIONQBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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